molecular formula C12H25N3O3 B12499459 Lysylleucine

Lysylleucine

Cat. No.: B12499459
M. Wt: 259.35 g/mol
InChI Key: ATIPDCIQTUXABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lysylleucine is a dipeptide composed of lysine and leucine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lysylleucine can be synthesized through the coupling of lysine and leucine using peptide synthesis techniques. The process typically involves the activation of the carboxyl group of one amino acid (e.g., leucine) and the subsequent nucleophilic attack by the amino group of the other amino acid (e.g., lysine). Common reagents used in this process include carbodiimides (such as DCC or EDC) and coupling agents like HOBt or HOAt .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using proteases or peptidases that catalyze the formation of peptide bonds between lysine and leucine. This method is advantageous due to its specificity and mild reaction conditions, which help in preserving the integrity of the amino acids .

Chemical Reactions Analysis

Types of Reactions

Lysylleucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or carbonylated derivatives, while reduction may yield reduced forms of this compound .

Scientific Research Applications

Lysylleucine has various scientific research applications, including:

Mechanism of Action

Lysylleucine exerts its effects through interactions with specific molecular targets and pathways. The dipeptide can be recognized and processed by proteases and peptidases, leading to its breakdown into lysine and leucine. These amino acids can then participate in various metabolic pathways, contributing to protein synthesis and other cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lysylleucine is unique due to its specific combination of lysine and leucine, which imparts distinct physicochemical properties and biological activities. Compared to other similar dipeptides, this compound may exhibit different stability, solubility, and reactivity profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2-(2,6-diaminohexanoylamino)-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O3/c1-8(2)7-10(12(17)18)15-11(16)9(14)5-3-4-6-13/h8-10H,3-7,13-14H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIPDCIQTUXABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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